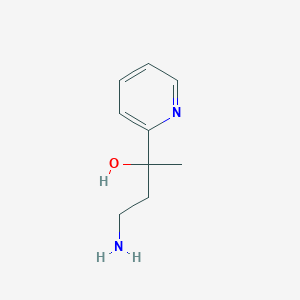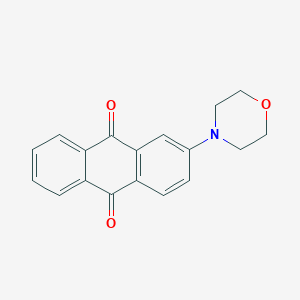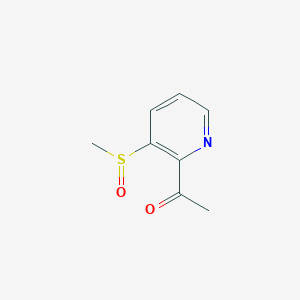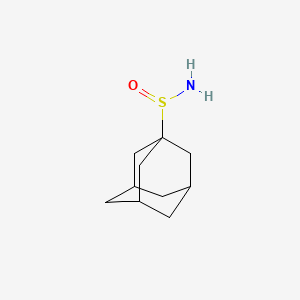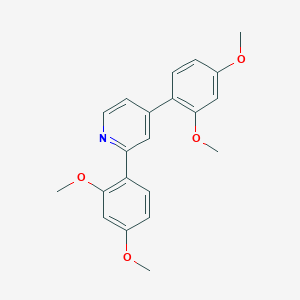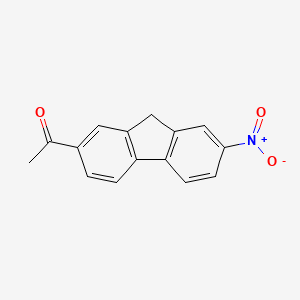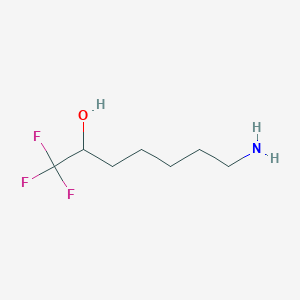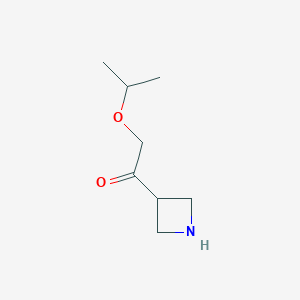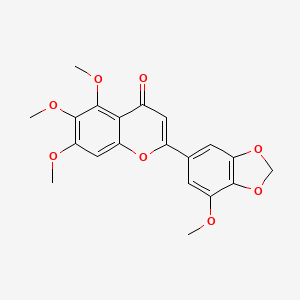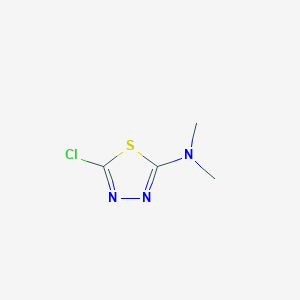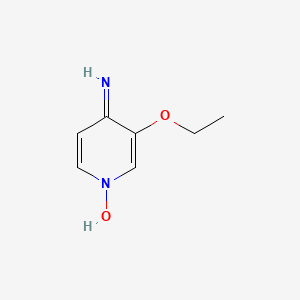
4-Amino-3-ethoxypyridine1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-ethoxypyridine1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 4-position and an ethoxy group at the 3-position. The presence of the N-oxide functional group adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethoxypyridine1-oxide typically involves the nitration of 3-ethoxypyridine followed by reduction to introduce the amino group. The N-oxide functionality can be introduced through oxidation reactions using agents such as hydrogen peroxide in acetic acid .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of continuous extraction techniques and optimization of reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-ethoxypyridine1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the N-oxide group, yielding 4-amino-3-ethoxypyridine.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Iron and acetic acid at reflux temperature.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Further oxidized derivatives of the N-oxide.
Reduction: 4-Amino-3-ethoxypyridine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-ethoxypyridine1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethoxypyridine1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amino group can form hydrogen bonds, enhancing its binding affinity to target sites .
Comparison with Similar Compounds
4-Amino-2,6-dichloropyridine: Similar in having an amino group but differs in the presence of chlorine atoms.
4-Aminopyridine: Lacks the ethoxy and N-oxide groups, making it less complex.
3-Ethoxypyridine: Lacks the amino and N-oxide groups, making it less reactive.
Uniqueness: 4-Amino-3-ethoxypyridine1-oxide stands out due to the combination of its amino, ethoxy, and N-oxide groups, which confer unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-ethoxy-1-hydroxypyridin-4-imine |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7-5-9(10)4-3-6(7)8/h3-5,8,10H,2H2,1H3 |
InChI Key |
PCXUYUHEZCQAQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN(C=CC1=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


